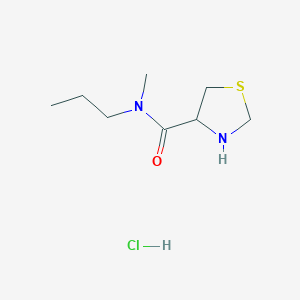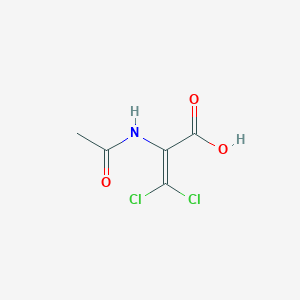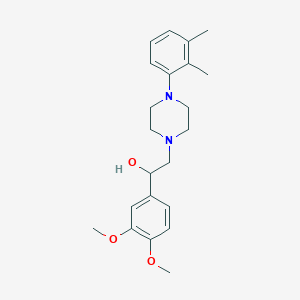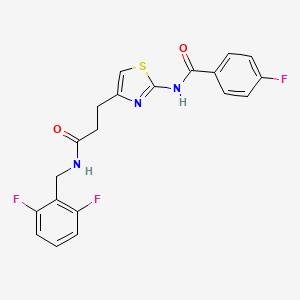
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2OS and a molecular weight of 224.75 . It is a member of the thiazolidine class of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiazolidine ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazolidine ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
Thiazolidine derivatives, including those related to N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride, have been synthesized through various chemical reactions. For instance, thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups were synthesized, demonstrating potential for further chemical modifications and applications in drug design and synthesis (Nötzel et al., 2001). Another study focused on the facile synthesis of oxazolines and thiazolines under microwave irradiation, highlighting a method for efficient production of thiazolidine derivatives (Katritzky et al., 2004).
Biological Activities
Thiazolidine derivatives exhibit a range of biological activities, indicating their potential in therapeutic applications. For example, thiazolidine-4-carboxylic acid derivatives were evaluated for their ability to inhibit neuraminidase of influenza A virus, showing moderate inhibitory activity and suggesting a basis for designing novel influenza treatments (Liu et al., 2011). Another study synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, which demonstrated weak to moderate antibacterial and antifungal activities, indicating their potential use in antimicrobial therapies (Alhameed et al., 2019).
Antimicrobial and Antitumor Potential
Research on thiazolidine derivatives also explores their antimicrobial and antitumor potential. A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides revealed in vitro antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Desai et al., 2011). Moreover, an adamantyl-substituted retinoid-derived molecule, related to thiazolidine derivatives, exhibited apoptotic and antiproliferative activities against cancer cells, indicating its potential in cancer therapy (Dawson et al., 2007).
properties
IUPAC Name |
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-3-4-10(2)8(11)7-5-12-6-9-7;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALPAMRVJYOAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CSCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)


![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)

![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2670315.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile](/img/structure/B2670316.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)
![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)

![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)
![1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole](/img/structure/B2670324.png)
![7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2670326.png)
